molecular formula C12H13NO B1424939 1-(2,6-dimethyl-1H-indol-3-yl)ethanone CAS No. 1228552-84-8

1-(2,6-dimethyl-1H-indol-3-yl)ethanone

Cat. No. B1424939
M. Wt: 187.24 g/mol
InChI Key: URQFZAQYZPSEPC-UHFFFAOYSA-N
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Description

1-(2,6-dimethyl-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C12H13NO . It is a derivative of indole, a heterocyclic compound that is a core structure in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular weight of 1-(2,6-dimethyl-1H-indol-3-yl)ethanone is 187.24 g/mol . The structure of this compound or similar compounds can be viewed using Java or Javascript .

Scientific Research Applications

Antimicrobial and Antifungal Activity

1-(2,6-dimethyl-1H-indol-3-yl)ethanone derivatives have demonstrated notable antimicrobial and antifungal activities. This was evidenced by the synthesis of novel 1H-indole derivatives, which were effective against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans. The effectiveness of these compounds was comparable to standard drugs like Fluconazole and Ampicillin in terms of inhibiting microbial growth (2020, Letters in Applied NanoBioScience).

Synthesis of Novel Derivatives

The versatility of 1-(2,6-dimethyl-1H-indol-3-yl)ethanone in synthesizing various novel compounds has been demonstrated. These compounds have shown promising antimicrobial properties, further highlighting the potential of 1-(2,6-dimethyl-1H-indol-3-yl)ethanone as a key intermediate in the development of new bioactive molecules (2014, International Journal of Biomedical Research).

Anti-Inflammatory Agents

1-(2,6-dimethyl-1H-indol-3-yl)ethanone derivatives have been evaluated for their anti-inflammatory activity. These derivatives were synthesized and tested on animal models, showing significant reduction in inflammation. This suggests their potential application in developing new anti-inflammatory drugs (2022, Current Drug Discovery Technologies).

Efficient Catalysis

1-(2,6-dimethyl-1H-indol-3-yl)ethanone has been used in efficient synthesis processes, like the formation of bis(1H-indol-3-yl)ethanones, showcasing its role as a useful reagent in organic synthesis and catalysis (2012, Journal of Chemistry).

Analgesic and Anti-Inflammatory Activity

Derivatives of 1-(2,6-dimethyl-1H-indol-3-yl)ethanone have been synthesized and tested for their analgesic and anti-inflammatory activities in vivo. These studies have shown that certain derivatives can act as effective COX-2 inhibitors, offering potential therapeutic benefits in pain and inflammation management (2022, Letters in Drug Design & Discovery).

Structural Evaluation

Structural evaluation and synthesis of various 1-(2,6-dimethyl-1H-indol-3-yl)ethanone derivatives have provided insights into the chemical characteristics and potential applications of these compounds in pharmaceutical research (2016, Acta Chimica Slovenica).

Future Directions

Indole derivatives, including 1-(2,6-dimethyl-1H-indol-3-yl)ethanone, have diverse biological activities and immense potential for further exploration for therapeutic possibilities . They are of great interest in the development of new drugs due to their broad range of chemical and biological properties .

properties

IUPAC Name

1-(2,6-dimethyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-7-4-5-10-11(6-7)13-8(2)12(10)9(3)14/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQFZAQYZPSEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dimethyl-1H-indol-3-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Janreddy, V Kavala, JWJ Bosco, CW Kuo, CF Yao - 2011 - Wiley Online Library
Synthesis of carbazol‐4‐ones, 3,4‐dihydrocyclopental‐indol‐1‐one, and indole derivatives by a Fe/AcOH‐mediated intramolecular reductive N‐heteroannulation of 3‐hydroxy‐2‐(2‐…

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